molecular formula C16H17NO2S B5575566 1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline

1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline

Cat. No.: B5575566
M. Wt: 287.4 g/mol
InChI Key: GFQYTRYDCBOWCV-UHFFFAOYSA-N
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Description

1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline, also known as MSQ, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. MSQ belongs to the class of tetrahydroquinolines, which have been found to possess a variety of biological activities.

Scientific Research Applications

Chromatographic Analysis

1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline and related compounds have been utilized in chromatographic analysis. For instance, Inoue, Matsubara, and Tsuruta (2008) developed a sensitive high-performance liquid chromatographic method for analyzing 1,2,3,4-tetrahydroisoquinolines (TIQs) in rat brains (Inoue, Matsubara, & Tsuruta, 2008).

Inhibitors in Biochemical Pathways

These compounds have been studied for their ability to inhibit phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in epinephrine biosynthesis. Blank et al. (1980) investigated various tetrahydroisoquinoline-7-sulfonanilides for their inhibitory potential (Blank, Krog, Weiner, & Pendleton, 1980).

Synthesis and Catalysis

Pingaew et al. (2013) developed an eco-friendly protocol for the synthesis of N-sulfonyl-1,2,3,4-tetrahydroisoquinolines using a modified Pictet–Spengler reaction (Pingaew, Prachayasittikul, Ruchirawat, & Prachayasittikul, 2013).

Molecular Structure and Reactions

Togo, Hoshina, and Yokoyama (1996) explored the effect of the sulfonyl group on the formation of 1,2,3,4-tetrahydroquinoline derivatives, indicating their relevance in the study of molecular reactions (Togo, Hoshina, & Yokoyama, 1996).

Anticancer Research

1,2,3,4-tetrahydroisoquinoline derivatives, including those related to this compound, have been synthesized as potential anticancer agents. Redda, Gangapuram, and Ardley (2010) reported on their synthesis and evaluation against various cancer cell lines (Redda, Gangapuram, & Ardley, 2010).

Development of New Molecules

Shang et al. (2020) presented a metal-free one-pot synthesis of various 3-aminoisoquinolines, demonstrating the ongoing research into new molecular formations and their applications (Shang, Li, Tian, Jia, & Zou, 2020).

Safety and Hazards

Without specific safety data for this compound, it’s hard to comment on its potential hazards. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in medicinal chemistry, materials science, and other areas. Future research could explore its potential biological activity, its physical and chemical properties, and methods for its synthesis .

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c1-13-8-10-15(11-9-13)20(18,19)17-12-4-6-14-5-2-3-7-16(14)17/h2-3,5,7-11H,4,6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQYTRYDCBOWCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Quantity
0.4 mmol
Type
reagent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.22 mmol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.2 mmol
Type
limiting reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline
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1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline
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1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline
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1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline
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1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline
Reactant of Route 6
1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline

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